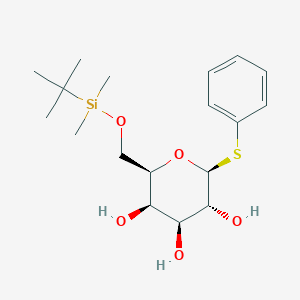

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside

Description

Properties

Molecular Formula |

C18H30O5SSi |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-phenylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H30O5SSi/c1-18(2,3)25(4,5)22-11-13-14(19)15(20)16(21)17(23-13)24-12-9-7-6-8-10-12/h6-10,13-17,19-21H,11H2,1-5H3/t13-,14+,15+,16-,17+/m1/s1 |

InChI Key |

TWBUWRKSGDZICZ-HMDCTGQHSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside typically involves the protection of the hydroxyl groups in the galactopyranoside structure using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The phenyl group is introduced via a thioglycosylation reaction using phenyl thiol and a promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflate (AgOTf).

Chemical Reactions Analysis

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The sulfoxide or sulfone can be reduced back to the thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The silyl protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.

Scientific Research Applications

Phenyl 6-O-t-butyldimethylsilyl-β-D-thiogalactopyranoside is a synthetic compound that plays a significant role in various scientific research applications, particularly in biochemistry and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

Phenyl 6-O-t-butyldimethylsilyl-β-D-thiogalactopyranoside is utilized as a building block in synthesizing drugs targeting carbohydrate interactions. Its ability to modify biological processes makes it valuable for developing therapeutic agents aimed at carbohydrate-binding proteins and glycan-related pathways.

Biochemical Research

This compound serves as a substrate for various enzymes, particularly glycosidases. Its structural similarity to natural substrates allows researchers to study enzyme kinetics and mechanisms effectively. Studies have shown that it can inhibit certain glycosidases, providing insights into enzyme specificity and potential therapeutic targets .

Glycosylation Reactions

The compound is involved in stereoselective glycosylation reactions, which are crucial for synthesizing complex carbohydrates. For instance, it has been used in the synthesis of Salmonella Paratyphi A-associated oligosaccharides through convergent stereoselective glycosylation reactions .

Enzyme Inhibition Studies

Research indicates that Phenyl 6-O-t-butyldimethylsilyl-β-D-thiogalactopyranoside can effectively inhibit specific glycosidases, allowing for detailed studies of carbohydrate-protein interactions and enzyme mechanisms .

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of glycosidase enzymes using Phenyl 6-O-t-butyldimethylsilyl-β-D-thiogalactopyranoside as a substrate. The results indicated that the compound's structural properties allowed for a better understanding of enzyme specificity and mechanisms, leading to potential therapeutic applications targeting carbohydrate metabolism .

Case Study 2: Synthesis of Complex Carbohydrates

In another study, researchers synthesized complex oligosaccharides using this compound as a donor in stereoselective glycosylation reactions. The successful synthesis of Salmonella Paratyphi A-associated glycans demonstrated its utility in carbohydrate chemistry and potential applications in vaccine development .

Mechanism of Action

The mechanism of action of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit or activate these targets, thereby modulating various biochemical pathways. For example, it can inhibit glycosidases, enzymes that break down carbohydrates, thus affecting the availability of sugars in biological systems.

Comparison with Similar Compounds

Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside

- Structural Differences :

- These compounds lack the thioglycosidic bond and 6-O-TBDMS group present in the target compound.

- The hydroxyl group at position 6 in these derivatives contrasts with the silyl-protected 6-O position in the target molecule.

- Functional Implications: Studies show that even minor structural differences, such as replacing galactose with glucose (epimeric difference at C4), significantly alter intermolecular interactions. For instance, phenyl-β-D-galactopyranoside dimers exhibit stronger hydrogen-bonding networks than glucopyranoside analogs due to stereoelectronic effects . The absence of the TBDMS group in these derivatives reduces their lipophilicity, making them less suitable for membrane permeability studies .

Phenyl 6-Azido-6-deoxy-2,3,4-tri-O-benzyl-b-D-thioglucopyranoside (CAS 191668-88-9)

- Structural Differences :

- Functional Implications: The azido group enables "click chemistry" applications, such as conjugation with alkynes for glycan labeling.

o-Nitrophenyl-beta-D-galactopyranoside 6-phosphate

- Structural Differences :

- Features a phosphate group at position 6 and an o-nitrophenyl aglycone , unlike the TBDMS and phenylthio groups in the target compound.

- Functional Implications: Widely used as a chromogenic substrate for β-galactosidase enzymes due to the nitrophenyl group, which releases a yellow product upon hydrolysis. The phosphate group directs enzymatic specificity, making it unsuitable for studies requiring nonpolar environments .

Phenyl-β-D-thiogalactopyranoside (Unmodified)

- Structural Differences :

- Functional Implications :

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| Phenyl 6-O-TBDMS-b-D-thiogalactopyranoside | 225241-29-2 | C₁₈H₃₀O₅SSi | 386.6 | 6-O-TBDMS, thioglycoside | Drug development, enzyme studies |

| Phenyl-β-D-glucopyranoside | 2818-58-8 | C₁₂H₁₆O₆ | 280.25 | Hydroxyl groups, β-glucose | Hydrogen-bonding studies |

| Phenyl 6-azido-6-deoxy-tri-O-benzyl-thioglucoside | 191668-88-9 | C₃₃H₃₆N₃O₄S | 570.72 | Azido, tri-O-benzyl, thioglycoside | Click chemistry, glycan labeling |

| o-Nitrophenyl-β-D-galactopyranoside 6-phosphate | N/A | C₁₂H₁₄NO₁₀P | 387.21 | o-Nitrophenyl, phosphate | Enzyme assays (β-galactosidase) |

| Phenyl-β-D-thiogalactopyranoside | N/A | C₁₂H₁₆O₅S | 280.32 | Thioglycoside, hydroxyl groups | Hydrolysis stability studies |

Key Research Findings

- Stability : The 6-O-TBDMS group in the target compound significantly enhances stability against enzymatic and chemical degradation compared to hydroxyl or azido analogs .

- Lipophilicity : The TBDMS group increases logP values by ~2 units compared to unmodified thiogalactosides, improving membrane permeability in drug delivery studies .

- Synthetic Utility : Benzyl- and azido-modified derivatives are preferred for modular synthesis, whereas the TBDMS group is retained in final drug candidates for in vivo stability .

Biological Activity

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a synthetic compound that has garnered attention for its biological activity, particularly as a substrate for various enzymes, including glycosidases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a thiogalactopyranoside moiety, with a t-butyldimethylsilyl protective group. Its molecular weight is approximately 386.58 g/mol. The presence of the t-butyldimethylsilyl group enhances the compound's stability and solubility, which is crucial for its biochemical applications.

Substrate for Glycosidases

This compound acts as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The structural similarity of this compound to natural substrates allows it to effectively mimic these substrates in enzymatic reactions. Research indicates that it can inhibit certain glycosidases, providing insights into enzyme specificity and potential therapeutic targets.

The mechanism by which this compound interacts with glycosidases involves binding to the active site of these enzymes. By mimicking natural substrates, it can either act as an inhibitor or a competitive substrate, depending on the specific enzyme and conditions. This dual functionality makes it a valuable tool in studying carbohydrate metabolism and enzyme kinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Phenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-b-D-thiogalactopyranoside | Acetylated hydroxyl groups | Substrate for glycosidases | Enhanced stability due to acetyl groups |

| Phenyl 6-O-acetyl-b-D-thiogalactopyranoside | Acetylated at position 6 | Inhibitor of specific enzymes | Simpler structure without silyl protection |

| Phenyl 6-O-methyl-b-D-thiogalactopyranoside | Methylated hydroxyl group | Substrate for various glycosidases | Lacks bulky silyl group, affecting solubility |

The comparison highlights how the protective silyl groups in this compound enhance its stability and reactivity compared to simpler derivatives.

Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in drug development aimed at targeting carbohydrate-binding proteins and modulating glycan-related processes. Its ability to inhibit specific glycosidases positions it as a candidate for developing drugs that could address diseases linked to carbohydrate metabolism abnormalities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited certain glycosidases, providing insights into enzyme kinetics and specificity.

- Carbohydrate-Protein Interaction : Research indicated that it could be used to study carbohydrate-protein interactions comprehensively due to its structural mimicry of natural substrates.

- Pharmaceutical Development : Investigations into its role in drug development have shown promise in targeting diseases associated with carbohydrate metabolism.

Q & A

Q. What are the key synthetic strategies for introducing the t-butyldimethylsilyl (TBS) protecting group in thiogalactopyranoside derivatives?

The TBS group is typically introduced via silylation reactions using reagents like TBSOTf (t-butyldimethylsilyl triflate) under anhydrous conditions. For example, in the synthesis of analogous mannopyranoside derivatives, TBS protection at the 4-O position was achieved by reacting precursor compounds with TBSOTf in the presence of 2,6-lutidine or pyridine at 0°C–25°C. Critical steps include rigorous drying of reactants and solvents (e.g., dichloromethane) to prevent hydrolysis of the silyl ether .

Q. How is the structural integrity of Phenyl 6-O-TBS-β-D-thiogalactopyranoside confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, in similar silyl-protected glycosides, ¹³C NMR signals for the TBS group appear at δ ~25–27 ppm (Si-C(CH₃)₃) and δ 18–20 ppm (Si-CH₃). Anomeric proton signals (β-configuration) are observed at δ ~4.8–5.2 ppm with coupling constants (J₁,₂) of ~8–10 Hz .

Q. What are the primary biochemical applications of thiogalactopyranoside derivatives in microbial studies?

Thiogalactopyranosides, such as methyl-β-D-thiogalactopyranoside (TMG), are used to study bacterial sugar transport via the phosphotransferase system (PTS). For example, in Streptococcus lactis, TMG-6-phosphate accumulation is regulated by exclusion (competition with PTS sugars like glucose) and expulsion (dephosphorylation and efflux) mechanisms. These studies require kinetic assays measuring intracellular TMG-6P levels under varying metabolic conditions .

Advanced Research Questions

Q. How do competing protecting groups (e.g., benzyl, Fmoc) influence the regioselective functionalization of thiogalactopyranosides during oligosaccharide synthesis?

Competing protecting groups can alter reaction kinetics and regioselectivity. For instance, in the synthesis of a mannopyranoside derivative, the presence of a fluorenylmethoxycarbonyl (Fmoc) group at the 2-O position directed benzylation at the 3-O and 6-O positions via steric hindrance. Optimization requires adjusting reaction temperatures (e.g., 0°C for Fmoc introduction vs. 120°C for benzylation) and monitoring intermediates by TLC or LC-MS .

Q. What experimental contradictions arise when comparing enzymatic hydrolysis rates of thiogalactopyranosides across different glycosidase isoforms?

Contradictions may stem from isoform-specific active site steric effects. For example, α-D-galactosidase exhibits higher activity toward 4-methylumbelliferyl-α-D-galactopyranoside (kₐₜ ~15 s⁻¹) than thiogalactosides due to reduced steric clash with the aglycone. Methodologically, fluorogenic assays (measuring umbelliferone release) paired with molecular docking simulations can resolve these discrepancies .

Q. How can spectral data (e.g., MS/MS fragmentation patterns) differentiate isomeric thiogalactopyranoside derivatives?

Isomeric differentiation relies on characteristic fragmentation. For a compound like 4-Allylphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (C₂₁H₃₀O₁₀), MS/MS analysis shows distinct peaks at m/z 449 [M−H−162]⁻ (loss of deoxyhexose) and m/z 287 [M−H−162−162]⁻ (aglycone fragment). Comparative databases (e.g., mzCloud) and isotopic labeling (e.g., ¹³C-glucose) enhance resolution .

Methodological Notes

- Synthetic Optimization: Use molecular sieves (4 Å) during glycosylation to scavenge moisture. For example, benzylation of 3-O-allyl derivatives requires Bu₂SnO catalysis at 120°C for 4 hours .

- Enzymatic Assays: Pre-incubate cells in carbon-free buffers to deplete endogenous sugars before measuring TMG-6P accumulation .

- Data Contradictions: Address inconsistencies in synthetic yields (e.g., 60% vs. 85%) by adjusting stoichiometry of TBSOTf (1.2–1.5 equiv.) and reaction time (2–6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.